N-Ethylguanidine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Ethylguanidine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Guanidinium Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the guanidinium group stands out as a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and cationic nature at physiological pH make it a cornerstone in the design of bioactive molecules and a versatile functional group in synthetic transformations. Among the myriad of guanidine derivatives, N-ethylguanidine hydrochloride presents itself as a compound of significant interest, offering a nuanced balance of steric and electronic properties that can be strategically exploited in drug design and as a reagent in organic synthesis.
This technical guide is crafted to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core chemical properties of N-ethylguanidine hydrochloride. Moving beyond a simple recitation of facts, this document aims to deliver field-proven insights, explaining the causality behind experimental choices and providing a framework for the practical application of this compound. Every piece of information is grounded in authoritative sources to ensure scientific integrity and empower your research and development endeavors.
Core Chemical and Physical Properties
N-Ethylguanidine hydrochloride is the salt formed from the strong organic base N-ethylguanidine and hydrochloric acid. The protonation of the guanidinium group results in a delocalized positive charge across the central carbon and three nitrogen atoms, a key feature influencing its chemical behavior.
Structural and General Properties
A summary of the fundamental properties of N-ethylguanidine hydrochloride is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | N-Ethylguanidine hydrochloride | N/A |
| Synonyms | 1-Ethylguanidine hydrochloride, Ethylguanidinium chloride | [1][2] |
| CAS Number | 19341-54-9 | [3][4] |
| Molecular Formula | C₃H₁₀ClN₃ | [1] |
| Molecular Weight | 123.58 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 115-118 °C | [1] |
Solubility Profile
| Solvent | Solubility | Rationale & Comparative Insights |
| Water | Highly soluble | The ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the guanidinium group lead to excellent solubility in water. Guanidine hydrochloride itself is highly soluble in water, and the ethyl group is unlikely to drastically reduce this property.[5] |
| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the ions and engage in hydrogen bonding. Guanidine hydrochloride is known to be soluble in methanol.[5] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent, though its lower polarity might result in slightly reduced solubility compared to methanol. Guanidine hydrochloride is soluble in ethanol.[5] |
| Acetone | Sparingly soluble to insoluble | The lower polarity and aprotic nature of acetone make it a poor solvent for highly charged species like N-ethylguanidine hydrochloride. Guanidine hydrochloride is nearly insoluble in acetone.[5] |
| Benzene | Insoluble | As a nonpolar solvent, benzene cannot effectively solvate the ions of the salt. Guanidine hydrochloride is insoluble in benzene.[5] |
| Ether | Insoluble | Similar to benzene, diethyl ether is a nonpolar aprotic solvent and is not expected to dissolve N-ethylguanidine hydrochloride. Guanidine hydrochloride is nearly insoluble in ether.[5] |
Note: The solubility descriptions are based on general chemical principles and comparative data for guanidine hydrochloride. Experimental verification is recommended for specific applications.
Stability and Handling
N-Ethylguanidine hydrochloride is described as being hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While specific thermal decomposition data for the N-ethyl derivative is not available, guanidine hydrochloride is known to be relatively stable but can hydrolyze in aqueous solutions to form ammonia and urea.[5] It is reasonable to assume that N-ethylguanidine hydrochloride exhibits similar stability characteristics.
Spectroscopic Characterization: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
The proton NMR spectrum of N-ethylguanidine hydrochloride is expected to be relatively simple.
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Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are anticipated. The coupling between these two groups (typically with a J-value of ~7 Hz) is a characteristic feature.
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Guanidinium Protons: The protons on the nitrogen atoms (NH and NH₂) are expected to be broad signals due to quadrupole broadening and exchange with the solvent (if protic). Their chemical shift can be highly dependent on the solvent, concentration, and temperature. In D₂O, these protons would exchange with deuterium and the signals would disappear.
The carbon NMR spectrum will provide information on the carbon environments.
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Ethyl Group: Two distinct signals are expected for the methyl (CH₃) and methylene (CH₂) carbons.
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Guanidinium Carbon: A single signal for the central carbon of the guanidinium group is expected. Its chemical shift will be in the downfield region due to the deshielding effect of the three attached nitrogen atoms. For comparison, the guanidinium carbon in guanidine hydrochloride appears at approximately 157 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-ethylguanidine hydrochloride will be dominated by vibrations of the N-H, C-N, and C-H bonds.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3100 | N-H stretching | Strong, broad absorptions due to the various N-H bonds in the protonated guanidinium group. |
| 2980-2850 | C-H stretching | Medium to strong absorptions from the ethyl group. |
| ~1650 | C=N stretching and N-H bending | A strong, broad absorption characteristic of the delocalized C-N system in the guanidinium ion and N-H bending vibrations. |
| ~1460 | C-H bending | A medium absorption from the methylene group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-ethylguanidine hydrochloride, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The expected molecular ion would be that of the N-ethylguanidinium cation [C₃H₁₀N₃]⁺, with a calculated m/z of 88.087.
Synthesis of N-Ethylguanidine Hydrochloride: A Practical Protocol
While various methods for the synthesis of substituted guanidines exist, a common and practical approach involves the reaction of an amine with a guanylating agent. A plausible and frequently used method for the preparation of N-ethylguanidine hydrochloride is the reaction of ethylamine with cyanamide, followed by treatment with hydrochloric acid.
Reaction Scheme
Figure 1. Synthesis of N-ethylguanidine hydrochloride.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylamine hydrochloride (1.0 equivalent) and cyanamide (1.0-1.2 equivalents) in a suitable solvent such as water or ethanol.
-
Rationale: Using the hydrochloride salt of the amine can be advantageous as it is often a more stable and less volatile solid. The reaction can then be carried out under basic conditions to free the amine in situ. Alternatively, aqueous ethylamine can be used directly.
-
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating is necessary to drive the addition of the amine to the nitrile group of cyanamide.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the free base of ethylamine was used, carefully add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).
-
Purification: Concentrate the solution under reduced pressure to obtain the crude product. The crude N-ethylguanidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone.
-
Rationale: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent system is critical to obtain high purity crystals.
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Chemical Reactivity: The Nucleophilic and Basic Nature of the Guanidinium Core
The reactivity of N-ethylguanidine is primarily dictated by the nucleophilic character of the nitrogen atoms and the basicity of the guanidine functional group. In its hydrochloride salt form, the guanidinium cation is significantly less nucleophilic. However, in the presence of a base, the free N-ethylguanidine can participate in a variety of reactions.
Figure 2. Reactivity of N-ethylguanidine.
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Reaction with Electrophiles: The free base of N-ethylguanidine can react with electrophiles such as alkyl halides and acyl chlorides to form substituted guanidines. The site of substitution can vary depending on the reaction conditions and the nature of the electrophile.
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Condensation Reactions: N-Ethylguanidine can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine derivatives. This is a common strategy in heterocyclic synthesis.[7]
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Michael Addition: As a nitrogen nucleophile, N-ethylguanidine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Applications in Research and Drug Development
The guanidinium group is a key pharmacophore in a wide range of biologically active molecules. The introduction of an ethyl group in N-ethylguanidine hydrochloride provides a handle to modulate lipophilicity and steric interactions, making it a valuable building block in drug discovery.
Medicinal Chemistry
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Bioisostere for Arginine: The guanidinium side chain of arginine is crucial for many protein-protein interactions. N-ethylguanidine derivatives can be designed as mimetics of arginine to modulate these interactions.
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Enzyme Inhibition: The guanidinium group can interact with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes. N-ethylguanidine-containing molecules have been explored as inhibitors of various enzymes, including proteases and kinases.
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Antimicrobial and Antiviral Agents: The cationic nature of the guanidinium group can lead to interactions with microbial cell membranes, resulting in antimicrobial activity. Several guanidine-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.[8]
Organic Synthesis
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Precursor for Heterocyclic Synthesis: As mentioned earlier, N-ethylguanidine is a valuable precursor for the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[7]
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Organocatalysis: The basicity of guanidines has been exploited in organocatalysis. While less common than more sterically hindered guanidine bases, N-ethylguanidine could potentially be used as a base catalyst in certain transformations.
Safety and Handling
N-Ethylguanidine hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
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Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Conclusion: A Building Block of Untapped Potential
N-Ethylguanidine hydrochloride, while a seemingly simple molecule, possesses a rich chemistry that is of significant interest to researchers in both academic and industrial settings. Its utility as a building block in medicinal chemistry for the development of new therapeutic agents is underscored by the prevalence of the guanidinium motif in biologically active compounds. Furthermore, its reactivity makes it a valuable tool in the synthesis of complex heterocyclic systems. This guide has aimed to provide a comprehensive overview of its chemical properties, drawing from available data and established chemical principles. As research continues to uncover the vast potential of guanidine derivatives, a thorough understanding of the fundamental properties of compounds like N-ethylguanidine hydrochloride will be indispensable for future innovation.
References
Sources
- 1. N-ETHYLGUANIDINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. N-ETHYLGUANIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. N-Ethylguanidine hydrochloride | 19341-54-9 [sigmaaldrich.com]
- 5. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]
- 6. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
